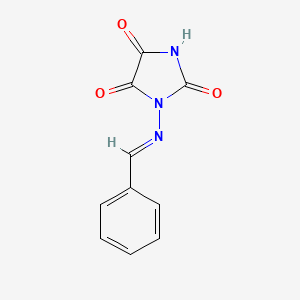
1-(Benzylideneamino)parabanic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylideneamino)parabanic Acid, also known as 1-Benzylideneamino-2,4,5-trioxoimidazolidine, is a chemical compound with the molecular formula C₁₀H₇N₃O₃ and a molecular weight of 217.18 g/mol . This compound is primarily used in research settings and is known for its unique structure and properties.
Métodos De Preparación
The synthesis of 1-(Benzylideneamino)parabanic Acid typically involves the reaction of oxalyl chloride with benzaldehyde semicarbazone The reaction conditions often require a controlled environment to ensure the proper formation of the desired product
Análisis De Reacciones Químicas
1-(Benzylideneamino)parabanic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Benzylideneamino)parabanic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Benzylideneamino)parabanic Acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can lead to a reduction in the formation of sorbitol, which is implicated in diabetic complications. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and exerting its effects.
Comparación Con Compuestos Similares
1-(Benzylideneamino)parabanic Acid can be compared to other similar compounds, such as:
Nitrofurantoin: An analog of this compound, known for its antibacterial properties.
Parabanic Acid Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity compared to its analogs and derivatives.
Propiedades
Fórmula molecular |
C10H7N3O3 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+ |
Clave InChI |
QMHLKOIIYHZAID-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
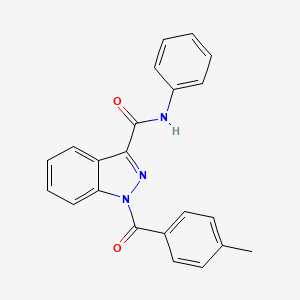
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
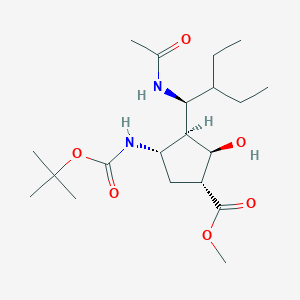
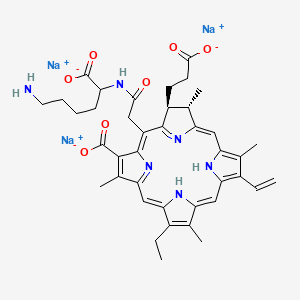

![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)


![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
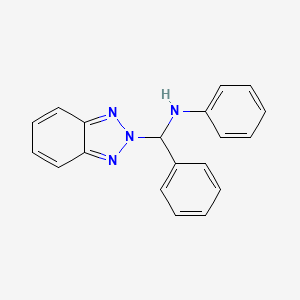
-rhenium](/img/structure/B15132556.png)

